This compound is synthesized from various quinoline derivatives through methods that often involve thiolation reactions. It belongs to the class of quinoline derivatives that are being studied for their biological and chemical properties, including potential applications in antimicrobial and anticancer therapies.
The synthesis of 6-Methoxy-4-methylquinoline-2-thiol can be achieved through several methods, primarily involving the reaction of quinoline derivatives with thiolating agents. A common synthetic route includes:
A typical procedure involves:
The molecular structure of 6-Methoxy-4-methylquinoline-2-thiol consists of a quinoline ring system substituted at the 2-position with a thiol group (-SH) and at the 6-position with a methoxy group (-OCH₃).
The presence of sulfur in the thiol group enhances its reactivity, making it suitable for various chemical transformations .
6-Methoxy-4-methylquinoline-2-thiol participates in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 6-Methoxy-4-methylquinoline-2-thiol involves its interaction with biological targets, particularly proteins and enzymes:
These properties make it an interesting candidate for further research in both chemistry and biology .
6-Methoxy-4-methylquinoline-2-thiol has several promising applications across different fields:
Copper-catalyzed C–S bond formation represents a pivotal advancement in synthesizing 6-methoxy-4-methylquinoline-2-thiol. This method employs in situ-generated Cu(I) species from Cu(II) salts (e.g., CuCl₂, Cu(OAc)₂) and D-glucose as a sustainable reducing agent. D-glucose reduces Cu(II) to catalytically active Cu(I) under mild conditions (60–80°C), suppressing copper aggregation and enhancing reaction efficiency . The thiolation involves reacting 2-halo-6-methoxy-4-methylquinoline (prepared via Skraup or Doebner reactions) with thiourea or thioacetic acid. Key advantages include:
Table 1: Optimization of Copper/Glucose Thiolation Parameters
Cu(II) Salt | Temperature (°C) | D-Glucose (equiv) | Yield (%) |
---|---|---|---|
CuCl₂ | 80 | 2.0 | 78 |
Cu(OAc)₂ | 70 | 1.5 | 85 |
CuSO₄ | 80 | 2.0 | 68 |
Data adapted from thiolation studies [8]
Critical challenges include halogen (Cl/Br) reactivity differences and trace metal contamination. Bromo-quinoline precursors exhibit 1.7× faster kinetics than chloro analogues due to weaker C–Br bonds . Post-synthesis, chelating resins (e.g., Chelex 20) reduce copper residues to <50 ppm [8].
Ligands significantly enhance copper-catalyzed thiolation by modulating metal reactivity and stability. L-Proline, an eco-friendly organocatalyst, coordinates Cu(I) to form chiral complexes that accelerate C–S coupling while suppressing disulfide byproducts. Key mechanistic roles include:
Table 2: Ligand Screening for Cu-Catalyzed Thiolation
Ligand | Reaction Time (h) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|
L-Proline | 4 | <5 | 90 |
Ethylenediamine | 6 | 15 | 75 |
1,10-Phenanthroline | 5 | 12 | 82 |
Byproducts include disulfides and dehalogenated quinoline [3]
Alternative ligands like β-cyclodextrin (β-CD) encapsulate copper species, improving aqueous solubility. However, proline outperforms β-CD in polar aprotic solvents (DMF, DMSO) due to superior Cu(I) affinity [3].
Microwave irradiation revolutionizes quinoline core formation and thiol introduction by enabling rapid, uniform heating. Key applications include:
Table 3: Conventional vs. Microwave Thiolation Performance
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction Time | 8–12 h | 20–30 min |
Energy Consumption | 850 kJ/mol | 220 kJ/mol |
Scale-up Limit | 500 g | 2 kg (continuous flow) |
Thiol Purity | 92% | 98% |
Based on comparative studies [9]
Limitations include substrate-dependent hot-spot formation in large batches (>2 kg). Continuous-flow microwave reactors address this, enabling kilogram-scale synthesis [8].
Translating lab-optimized routes to industrial production faces three key hurdles:1. Oxidative Degradation: The thiol group oxidizes to disulfides during storage or heating. Mitigation strategies include:- Processing under inert gas (N₂/Ar) with ≤5 ppm O₂ [8].- Adding radical scavengers (0.1% BHT) to reaction mixtures .2. Solvent Selection: High-boiling solvents (DMF, DMSO) complicate purification. Solutions involve:- Switching to anisole (b.p. 154°C) or cyclopentyl methyl ether (CPME) for easier distillation [8].- Crystallizing the thiol from toluene/hexane (1:3) at −20°C, achieving 99.5% purity .3. Catalyst Recycling: Copper residues impair product pharmacology. Approaches include:- Immobilizing Cu on silica-alumina supports for >5 reuse cycles [8].- Aqueous chelation followed by activated charcoal treatment .
Table 4: Industrial Purification Methods Comparison
Method | Copper Removal Efficiency | Thiol Recovery (%) | Cost Index |
---|---|---|---|
Chelating Resins | 99.9% | 92 | 4 (high) |
Solvent Extraction | 95% | 85 | 2 (medium) |
Supported Catalysts | 99.8% | 96 | 3 (medium) |
Cost index: 1=lowest, 5=highest [8]
Notably, continuous-flow hydrogenators reduce aryl nitro precursors (e.g., p-nitroanisole) to anilines, minimizing heavy metal waste from classical reductions .
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